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Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues containing a methylene bridge

that locks the ribose ring in an A-type conformation.[1][2] This structural constraint significantly

enhances the binding affinity of LNA oligonucleotides towards complementary DNA and RNA

strands.[2] LNA-DNA chimeras, which are oligonucleotides containing both LNA and DNA

monomers, are powerful tools in research and drug development. They offer a unique

combination of high target affinity and specificity, nuclease resistance, and the ability to

modulate hybridization properties.[1][2][3]

This document provides detailed protocols and application notes for the automated solid-phase

synthesis of LNA-DNA chimeras using standard phosphoramidite chemistry.

Key Applications
Antisense Oligonucleotides: LNA's high affinity allows for the design of potent antisense

inhibitors of gene expression.

Diagnostics and Probes: The enhanced thermal stability and mismatch discrimination of

LNA-containing probes improve the specificity and sensitivity of diagnostic assays such as

qPCR and FISH.[2]
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RNA Targeting: LNA-DNA chimeras can be designed to effectively target and modulate the

function of various RNA molecules, including mRNA and microRNA.

Chemical Structure and Incorporation of LNA
The defining feature of an LNA monomer is the methylene bridge connecting the 2'-oxygen and

the 4'-carbon of the ribose sugar. This bridge "locks" the sugar pucker, pre-organizing the

backbone for Watson-Crick base pairing.

Figure 1. LNA monomer structure and its incorporation into a DNA chimera.

Solid-Phase Synthesis Workflow
The synthesis of LNA-DNA chimeras is performed on an automated DNA synthesizer using

phosphoramidite chemistry. The process follows a cyclical four-step reaction: deblocking,

coupling, capping, and oxidation.
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Start: Solid Support with First Nucleoside

1. Deblocking (Detritylation)
Removes the 5'-DMT protecting group.

2. Coupling
LNA or DNA phosphoramidite is coupled to the free 5'-hydroxyl group.

3. Capping
Unreacted 5'-hydroxyl groups are acetylated to prevent further elongation.

4. Oxidation
Phosphite triester linkage is oxidized to a stable phosphate triester.

Repeat Cycle for
Next Monomer

Add next monomer

5. Cleavage and Deprotection
Oligonucleotide is cleaved from the solid support and protecting groups are removed.

End of synthesis

6. Purification
Crude oligonucleotide is purified by HPLC.

Final LNA-DNA Chimera

Click to download full resolution via product page

Figure 2. Workflow for solid-phase synthesis of LNA-DNA chimeras.
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Quantitative Synthesis Data
The solid-phase synthesis of LNA-DNA chimeras is highly efficient. The following table provides

representative data for the synthesis of a 20-mer LNA-DNA chimera with 5 LNA modifications.

Please note that these values are illustrative and can vary based on the specific sequence,

synthesizer, and reagents used.

Parameter DNA Monomer LNA Monomer Overall Synthesis

Average Stepwise

Coupling Efficiency
>99% ≥99% ~99.2%

Crude Product Purity

(Full-Length Product)
- - ~75-85%

Final Yield (after

HPLC purification)
- -

15-25% (of

theoretical)

Final Purity (after

HPLC purification)
- - >95%

Experimental Protocols
LNA Phosphoramidite Monomer Preparation
LNA phosphoramidites are commercially available but can also be synthesized.[4] A general

procedure for the phosphitylation of a protected LNA nucleoside is as follows:

Dissolve the 5'-O-DMT, N-protected LNA nucleoside in anhydrous dichloromethane.

Add N,N-diisopropylethylamine (DIPEA) to the solution.

Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at

room temperature.

Monitor the reaction by TLC until completion (typically 1-2 hours).

Quench the reaction with methanol.
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Purify the crude product by silica gel chromatography to obtain the LNA phosphoramidite.

Automated Solid-Phase Synthesis
The following protocol is based on a standard 1 µmol synthesis scale on an automated DNA

synthesizer.

Reagents:

Solid Support: Controlled pore glass (CPG) pre-loaded with the 3'-terminal nucleoside.

DNA and LNA Phosphoramidites: 0.1 M in anhydrous acetonitrile.

Activator: 0.45 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile.

Capping Reagents:

Cap A: Acetic anhydride/Pyridine/THF

Cap B: 16% N-Methylimidazole in THF

Oxidizer: 0.02 M Iodine in THF/Water/Pyridine.

Deblocking Agent: 3% Trichloroacetic acid (TCA) in dichloromethane.

Cleavage and Deprotection Solution: Concentrated aqueous ammonia.

Synthesis Cycle:

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-

bound nucleoside by treatment with the deblocking agent. The column is then washed with

acetonitrile.

Coupling: The DNA or LNA phosphoramidite and activator are delivered to the synthesis

column. The coupling time for DNA monomers is typically 60-90 seconds. For sterically

hindered LNA monomers, an extended coupling time of 180-300 seconds is recommended

to ensure high coupling efficiency.[5]
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Capping: Unreacted 5'-hydroxyl groups are acetylated by delivering the capping reagents to

the column. This step prevents the formation of deletion mutants.

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable

phosphate triester using the oxidizing solution. An extended oxidation time of 45-60 seconds

is recommended for LNA-containing linkages.[5]

The cycle is repeated until the desired sequence is synthesized.

Cleavage and Deprotection
After the final synthesis cycle, the solid support is transferred to a screw-cap vial.

Add concentrated aqueous ammonia to the vial to cleave the oligonucleotide from the

support and remove the protecting groups from the nucleobases and phosphate backbone.

Incubate the vial at 55°C for 8-12 hours.

Cool the vial to room temperature and centrifuge to pellet the solid support.

Carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

Dry the oligonucleotide solution using a vacuum concentrator.

Purification
The crude LNA-DNA chimera is purified by reverse-phase high-performance liquid

chromatography (RP-HPLC).

Reconstitute the dried crude oligonucleotide in an appropriate volume of sterile, nuclease-

free water.

Inject the sample onto an RP-HPLC column (e.g., a C18 column).

Elute the oligonucleotide using a gradient of an ion-pairing reagent (e.g., triethylammonium

acetate) and an organic solvent (e.g., acetonitrile).
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Monitor the elution profile at 260 nm and collect the fractions corresponding to the full-length

product.

Desalt the purified oligonucleotide using a suitable method (e.g., ethanol precipitation or

size-exclusion chromatography).

Quantify the final product by measuring the absorbance at 260 nm.

Quality Control
The purity and identity of the final LNA-DNA chimera should be confirmed by:

Analytical RP-HPLC or UPLC: To assess the purity of the final product.

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized

oligonucleotide.[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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